molecular formula C₂₁¹³CH₂₃D₅ClFO₄ B1152387 Clocortolone-13C,D5

Clocortolone-13C,D5

Cat. No.: B1152387
M. Wt: 416.93
Attention: For research use only. Not for human or veterinary use.
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Description

Clocortolone-13C,D5 is a stable isotope-labeled analog of clocortolone, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The compound is specifically modified with five deuterium (D) atoms and one carbon-13 (13C) isotope, making it invaluable as an internal standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling minimizes interference from endogenous clocortolone or matrix effects, ensuring high precision in pharmacokinetic and metabolic studies .

Key characteristics of this compound include:

  • Molecular formula: C22H25<sup>13</sup>CClF3D5O4
  • Isotopic purity: Typically ≥99% for 13C and ≥98% for deuterium.
  • Primary application: Used to quantify clocortolone in biological samples (e.g., plasma, urine) via isotope dilution mass spectrometry.

Properties

Molecular Formula

C₂₁¹³CH₂₃D₅ClFO₄

Molecular Weight

416.93

Synonyms

(6α,11β,16α)-9-Chloro-6-fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione;  9-Chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-13C,D5;  9-Chloro-6α-fluoro-11β,21-dihydroxy-17α-methylpregna-1,4-diene-3,20-dione-13C,D5;  9

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Clocortolone vs. Hydrocortisone and Triamcinolone

Clocortolone belongs to the class of halogenated corticosteroids, distinguished by its fluorine and chlorine substitutions. Below is a comparative analysis with two structurally related corticosteroids:

Parameter Clocortolone Hydrocortisone Triamcinolone
Molecular Formula C22H27ClF3O4 C21H30O5 C21H27FO6
Halogenation Cl, F3 None F
Potency High (anti-inflammatory) Moderate High (anti-inflammatory)
Metabolic Stability Enhanced due to halogenation Lower Moderate

Key Findings :

  • Clocortolone’s halogen atoms enhance its lipophilicity and metabolic stability compared to hydrocortisone, prolonging its therapeutic effect .
  • Unlike triamcinolone, clocortolone’s trifluoromethyl group reduces glucocorticoid receptor binding selectivity, altering its side-effect profile .

Functional Analogs: Isotope-Labeled Corticosteroids

Clocortolone-13C,D5 is functionally similar to other isotope-labeled steroids used in bioanalysis. A comparison with deuterated dexamethasone (Dexamethasone-d4) and carbon-13-labeled prednisolone (Prednisolone-13C,D) is provided below:

Parameter This compound Dexamethasone-d4 Prednisolone-13C,D
Isotopic Label 13C, D5 D4 13C, D
Detection Method LC-MS/MS (m/z 487 → 355) LC-MS/MS (m/z 437 → 361) LC-MS/MS (m/z 377 → 331)
Matrix Applications Plasma, Skin Tissue Serum, Synovial Fluid Urine, Saliva
Limit of Quantification (LOQ) 0.1 ng/mL 0.05 ng/mL 0.2 ng/mL

Key Findings :

  • This compound’s multiple deuterium labels reduce chromatographic retention time shifts compared to single-labeled analogs like Prednisolone-13C,D .
  • Dexamethasone-d4 exhibits a lower LOQ due to simpler matrix interference in serum, whereas this compound requires robust sample preparation for skin tissue analyses .

Analytical and Industrial Relevance

This compound is critical in pharmaceutical research for:

  • Accurate metabolite profiling: Its isotopic signature distinguishes it from endogenous steroids in complex matrices.
  • Regulatory compliance : Meets FDA/EMA guidelines for bioanalytical method validation.

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